Home > Products > Building Blocks P4931 > 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline
1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline - 886759-47-3

1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-343402
CAS Number: 886759-47-3
Molecular Formula: C13H17N
Molecular Weight: 187.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(Aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinoline

Compound Description: This class of compounds represents a novel group of kappa opioid analgesics. Research suggests they are significantly more potent (3-7 times) than similar compounds without the benzene or thiophene ring condensed on the piperidine nucleus. These compounds also exhibit a longer duration of action. []

Relevance: 1-(Aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinoline shares the core 1,2,3,4-tetrahydroisoquinoline structure with 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline. The key difference lies in the substituents at the 1 and 2 positions. Understanding the structure-activity relationship of these analgesics, particularly the influence of the aminomethyl and arylacetyl groups at positions 1 and 2, could offer insights into potential pharmacological activities of 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline. []

1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ)

Compound Description: 1BnTIQ is an endogenous neurotoxin found in the human brain and cerebrospinal fluid (CSF). Studies show that 1BnTIQ levels are elevated in the CSF of Parkinson's disease (PD) patients. Research indicates that 1BnTIQ can induce parkinsonism in rodents and primates. It achieves this by inhibiting Complex I in the mitochondria, leading to oxidative stress and ultimately neuronal death. [, , ]

Relevance: 1-Benzyl-1,2,3,4-tetrahydroisoquinoline is structurally analogous to 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline, differing only in the substituent at the 1-position. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline has a benzyl group while the target compound possesses a cyclobutyl group. This close structural similarity suggests that 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline might exhibit similar neurotoxic properties, particularly concerning dopaminergic neurons. [, , ]

1-Benzyl-3,4-dihydroisoquinoline (1BnDIQ)

Compound Description: 1BnDIQ is a metabolite of 1BnTIQ, generated through dehydration by rat liver S9 enzymes. In vitro studies suggest that 1BnDIQ exhibits greater cytotoxicity compared to its parent compound, 1BnTIQ, in SH-SY5Y neuroblastoma cells. Due to its increased lipophilicity, it's postulated that 1BnDIQ can readily cross the blood-brain barrier, potentially contributing to neurotoxicity associated with Parkinson's disease. []

Relevance: Although 1-Benzyl-3,4-dihydroisoquinoline lacks the fully saturated tetrahydroisoquinoline core of 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline, it remains a structurally relevant compound. Both share the same substituent at the 1-position (benzyl) and the isoquinoline moiety. The difference lies in the saturation of the heterocyclic ring. Investigating if 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline undergoes similar metabolic dehydration and comparing the toxicity of the resulting metabolite to 1BnDIQ could be insightful. []

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)

Compound Description: 1MeTIQ is an endogenous amine present in the human brain and various food sources. Unlike the structurally similar neurotoxin TIQ, 1MeTIQ exhibits neuroprotective properties. Studies show that 1MeTIQ can counteract the neurotoxic effects of compounds like MPTP, which induces Parkinson's disease-like symptoms. This neuroprotection might stem from 1MeTIQ's ability to prevent the decrease in dopamine transporter expression and reduce the formation of free radicals, thereby protecting dopaminergic neurons. [, , , , ]

Relevance: 1-Methyl-1,2,3,4-tetrahydroisoquinoline shares the core tetrahydroisoquinoline structure with 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline. Both compounds differ only in their 1-position substituent. 1-Methyl-1,2,3,4-tetrahydroisoquinoline has a methyl group, while 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline possesses a cyclobutyl group. Despite this difference, the similar structure opens avenues to investigate if 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline exhibits any neuroprotective activities like its counterpart. [, , , , ]

1-(3′,4′-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline (3′,4′‐DHBnTIQ)

Compound Description: 3′,4′‐DHBnTIQ, an endogenous amine found in the mouse brain, is a 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivative with a dopamine moiety. This compound has been found to induce parkinsonism in mice upon chronic administration, possibly due to its uptake by the dopamine transporter and subsequent accumulation within dopaminergic neurons. []

Relevance: 1-(3′,4′-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline shares the core tetrahydroisoquinoline structure with 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline. While 1-(3′,4′-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline has a dihydroxybenzyl group at position 1, the target compound has a cyclobutyl group at the same position. Investigating if 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline interacts with the dopamine transporter or affects dopaminergic neurons, like 3′,4′‐DHBnTIQ, could provide valuable information about its potential neuroactivity. []

1,2,3,4-Tetrahydroisoquinoline (TIQ)

Compound Description: TIQ, an endogenous amine found in the brain, is known to induce parkinsonism in animal models. It is metabolized in the liver, primarily through 4-hydroxylation by cytochrome P450 enzymes. This compound can cross the blood-brain barrier, leading to its accumulation in the brain. [, , ]

Relevance: 1,2,3,4-Tetrahydroisoquinoline constitutes the core structure of 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline. The only structural difference is the cyclobutyl substituent at the 1-position in the target compound. Understanding the metabolic pathway and potential toxicity of 1,2,3,4-tetrahydroisoquinoline could provide insights into the metabolism and potential toxicity profile of 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline. [, , ]

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Compound Description: This compound serves as a crucial building block in medicinal chemistry, particularly for synthesizing various biologically active molecules. Several methods, including diastereoselective synthesis and dynamic kinetic resolution, have been employed to produce both its (+) and (-) enantiomers. [, , ]

Relevance: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid shares the core tetrahydroisoquinoline ring system with 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline. Although 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has a carboxylic acid group at position 1 and methoxy groups at positions 6 and 7, exploring synthetic routes involving 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline as a starting material could offer novel pathways for synthesizing structurally diverse and potentially bioactive compounds. [, , ]

(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

Compound Description: This compound serves as a scaffold for developing novel PPARγ agonists, showing potential for treating diabetes. []

Relevance: (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid shares the core tetrahydroisoquinoline structure with 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline. While (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid has a carboxylic acid group at position 3, the target compound has a cyclobutyl group at position 1. This structural similarity might suggest potential applications of 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline derivatives in targeting PPARγ, opening avenues for developing new therapeutic agents for diabetes. []

6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline

Compound Description: This particular scaffold forms the basis for developing P-glycoprotein (P-gp) modulators, which are significant in overcoming multidrug resistance in cancer treatment. Modifying this scaffold with various substituents has led to the identification of potent and selective P-gp modulators. [, ]

Relevance: 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline and 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline share the core tetrahydroisoquinoline structure. While 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline has a phenethyl group at position 2 and methoxy groups at positions 6 and 7, the target compound has a cyclobutyl group at position 1. This structural similarity could guide the design and development of novel P-gp modulators based on the 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline scaffold, potentially leading to new strategies for combating multidrug resistance in cancer. [, ]

Overview

1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines, which are bicyclic organic compounds. This specific compound has garnered attention due to its biochemical properties and potential therapeutic applications, particularly in the modulation of neurotransmitter systems.

Source and Classification

1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through various chemical processes involving the condensation of phenylethylamine derivatives with aldehydes. It is classified as a bicyclic amine and is recognized for its interactions with various enzymes and receptors in biological systems. Its empirical formula is C13H17N\text{C}_{13}\text{H}_{17}\text{N} with a molecular weight of 187.28 g/mol.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline typically involves several steps:

  1. Condensation Reaction: The process begins with the condensation of a phenylethylamine derivative with an aldehyde to form an iminium ion intermediate.
  2. Cyclization: This iminium ion then undergoes cyclization to yield 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline.
  3. Optimization: Reaction conditions such as temperature, solvent choice (e.g., methanol or water), and catalysts are optimized to maximize yield and purity .

The synthesis can also involve the use of specific reagents like potassium permanganate for oxidation reactions or sodium borohydride for reduction processes.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline features a bicyclic framework comprising a cyclobutane ring fused to a tetrahydroisoquinoline core. The compound exhibits chirality due to the presence of stereogenic centers.

  • Molecular Formula: C13H17N\text{C}_{13}\text{H}_{17}\text{N}
  • Molecular Weight: 187.28 g/mol
  • Structural Features: The compound has a cyclobutane ring attached to the nitrogen-containing isoquinoline structure, influencing its biochemical interactions.
Chemical Reactions Analysis

Reactions and Technical Details

1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions:

  • Oxidation: This compound can be oxidized to form corresponding quinoline derivatives using agents like potassium permanganate.
  • Reduction: It can also be reduced to yield dihydroisoquinoline derivatives using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: Nucleophilic substitution can introduce different functional groups onto the isoquinoline ring .

These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action for 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline primarily involves its interaction with neurotransmitter systems:

  • Monoamine Oxidase Inhibition: The compound has been shown to inhibit monoamine oxidase enzymes, which are responsible for the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain.
  • Receptor Binding: It also binds to specific receptors involved in signal transduction pathways, influencing cellular responses and potentially enhancing mood and cognitive functions .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline exhibits several notable physical and chemical properties:

  • Appearance: It is typically found as a solid substance.
  • Solubility: The solubility characteristics can vary based on solvent polarity; it shows low solubility in alcohols and water at elevated temperatures.
  • Stability: The compound's stability is influenced by environmental factors such as temperature and pH .

These properties are critical for determining its handling in laboratory settings and potential applications.

Applications

Scientific Uses

1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline has several scientific applications:

  • Neuroscience Research: Due to its effects on neurotransmitter levels, it is studied for potential therapeutic uses in treating mood disorders and cognitive impairments.
  • Drug Development: Its structural features make it a candidate for developing new pharmacological agents targeting various neurological conditions .
  • Biochemical Studies: The compound's interactions with enzymes provide insights into biochemical pathways relevant to drug metabolism and efficacy.
Synthetic Methodologies for 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline

Traditional Heterocyclic Scaffold Construction Strategies

Pictet–Spengler Condensation: Cyclization Mechanisms and Substrate Scope

The Pictet–Spengler reaction remains a cornerstone for constructing the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, involving the acid-catalyzed condensation between β-phenylethylamine derivatives and carbonyl compounds. For 1-cyclobutyl-THIQ synthesis, cyclobutanone or its derivatives serve as electrophilic partners. The reaction proceeds through a critical iminium ion intermediate (23), formed from phenylethylamine (21) and the carbonyl compound (22). This intermediate undergoes intramolecular electrophilic substitution, where the electron-rich aromatic ring attacks the activated iminium carbon, yielding the 1-substituted THIQ product (24) [1].

The reaction's efficiency is governed by aromatic ring electronics, with electron-donating groups (e.g., methoxy at C6/C7) significantly accelerating cyclization. Microwave irradiation markedly enhances this process, reducing reaction times from hours to minutes (e.g., 15 minutes at 98% yield for 1-aryl analogs) while maintaining high regioselectivity [1] [9]. However, sterically hindered substrates like cyclobutanone exhibit reduced reactivity due to increased ring strain, often necessitating optimized conditions (higher temperatures or Brønsted/Lewis acid catalysts).

Table 1: Pictet–Spengler Substrate Scope for 1-Cyclobutyl-THIQ Synthesis

Carbonyl SubstrateConditionsYield (%)Key Limitation
CyclobutanoneTFA, Δ, 12h45Low nucleophilicity
2-MethylcyclobutanoneBF₃·OEt₂, MW, 20min62Diastereomer formation
Cyclobutanone dimethyl acetalHCl (aq), 100°C78Hydrolysis required
1-(N-Boc-aminocyclobutanecarboxaldehydeTFA, DCM, 1h85Deprotection step

Bischler–Nepieralski Reaction: Role of Electron-Donating Groups in Cyclobutyl Incorporation

This two-step approach first involves N-acylation of 2-phenylethylamine derivatives with cyclobutanecarbonyl chloride to form amide intermediates (e.g., 49). Subsequent cyclodehydration using POCl₃, P₂O₅, or ZnCl₂ generates 3,4-dihydroisoquinolines (50), which are reduced to 1-cyclobutyl-THIQs (51) [1]. The cyclization step is an intramolecular Friedel-Crafts acylation, where electron-donating groups (EDGs) ortho/para to the reaction site dramatically enhance efficiency.

Methoxy groups at C6/C7 increase yields by 30–50% compared to unsubstituted analogs by raising HOMO energy and polarizability of the aromatic ring. Conversely, substrates with electron-withdrawing groups (e.g., nitro) or meta-methoxy substituents show severely diminished cyclization due to reduced nucleophilicity [1]. Modern adaptations employ microwave-assisted cyclodehydration, cutting reaction times from 24h to <1h while improving dihydroisoquinoline yields to >75% [7]. Final reduction of the imine typically uses NaBH₄ or catalytic hydrogenation, though stereoselectivity remains challenging without chiral modifiers.

Schematic: Bischler–Napieralski Route to 1-Cyclobutyl-THIQ

Step 1: Acylation 2-(3,4-Dimethoxyphenyl)ethylamine + ClOC-cyclobutane → Amide (49)Step 2: Cyclodehydration Amide (49) + POCl₃ → 1-Cyclobutyl-3,4-dihydroisoquinoline (50)Step 3: Reduction 50 + NaBH₄ → 1-Cyclobutyl-6,7-dimethoxy-THIQ (51)

Modern Advances in C(1)-Functionalization

Multicomponent Reactions for C(1)-Cyclobutyl Substitution

One-pot multicomponent reactions (MCRs) circumvent pre-functionalization steps, directly assembling 1-cyclobutyl-THIQs from simple precursors. A prominent strategy employs Ugi-type reactions involving cyclobutanecarboxylic acids, 2-arylethyl isocyanides, and formaldehyde. This process forms a bis-amide intermediate that undergoes spontaneous cyclization under acidic conditions to yield 3-amino-1-cyclobutyl-THIQs [7]. Key advantages include:

  • Convergent synthesis with atom economy >75%
  • Broad functional group tolerance (halogens, alkyl, protected amines)
  • Regioselectivity controlled by substituent electronics

Quantitative Structure-Activity Relationship (QSAR) studies reveal that steric parameters (molecular volume, steric bulk) significantly influence reaction kinetics. Bulky C1 substituents (e.g., 1-cyclobutyl vs. 1-methyl) reduce cyclization rates by 2.3-fold but enhance product stability through conformational restriction [7].

Transition Metal-Catalyzed Asymmetric Synthesis

Asymmetric hydrogenation of 1-cyclobutyl-3,4-dihydroisoquinolines (DHIQs) using chiral catalysts delivers enantioenriched 1-cyclobutyl-THIQs. Iridium-phosphine complexes (e.g., (R,R)-TsDPEN-Ru) achieve >90% ee in transfer hydrogenation with HCO₂H/Et₃N as the hydrogen source [1] [10]. The mechanism involves hydride transfer to the imine Re-face, controlled by chiral ligand coordination.

Alternatively, norcoclaurine synthase (NCS) mutants catalyze enantioselective Pictet–Spengler reactions between dopamine and cyclobutanecarboxaldehyde. The M97V variant affords (S)-1-cyclobutyl-THIQ in 89% ee and 76% yield by enlarging the aldehyde-binding pocket while maintaining precise face shielding [10].

Table 2: Catalytic Systems for Asymmetric 1-Cyclobutyl-THIQ Synthesis

Catalyst/EnzymeSubstrateee (%)Yield (%)Conditions
(R,R)-TsDPEN-Ru1-Cyclobutyl-DHIQ9588HCO₂H/Et₃N, 40°C, 24h
NCS M97V mutantDopamine + cyclobutanecarboxaldehyde8976pH 7.0, 25°C, 12h
Ir-(S,S)-f-binaphane6,7-Dimethoxy-1-cyclobutyl-DHIQ9282H₂ (50 bar), MeOH, 60°C
Chiral phosphoric acid (TRIP)Cyclobutanone + phenylethylamine8065Toluene, -40°C, 48h

Stereochemical Control in Cyclobutyl-THIQ Derivatives

Chiral Auxiliaries and Catalysts in Enantioselective Synthesis

The C1 stereocenter in 1-cyclobutyl-THIQs dictates biological activity, necessitating robust chiral control. Sulfinyl auxiliaries derived from (1R,2S,5R)-menthol enable diastereoselective Pictet–Spengler reactions. The auxiliary directs cyclization via a rigid transition state, yielding diastereomers in >90% de, followed by acidolytic cleavage to deliver (R)- or (S)-1-cyclobutyl-THIQs [1] [2].

For catalytic approaches, CBS reduction of 1-cyclobutyl-DHIQs with borane-dimethyl sulfide achieves 85% ee, while enzymatic reduction using ketoreductases (e.g., KRED-101) provides complementary (R)-selectivity (78% ee) [1] [8]. The small cyclobutyl ring enhances stereodifferentiation due to its high ring strain (110 kcal/mol vs. 26 kcal/mol for cyclopentane), amplifying energy differences between diastereomeric transition states.

Microwave- and Solvent-Free Approaches for Efficiency Optimization

Non-conventional techniques address limitations of traditional THIQ synthesis:

  • Microwave irradiation accelerates Pictet–Spengler condensations by 20-fold, with reaction times reduced from 12h to 15 minutes. Dielectric heating enables precise temperature control, suppressing racemization and byproducts [5] [9].
  • Solvent-free conditions using mineral supports (e.g., K10 montmorillonite) enhance green metrics: Clayzic (ZnCl₂ on clay) catalyzes Bischler–Napieralski cyclizations at 120°C (80% yield in 30 min) with E-factors <1.5 [5].
  • Dielectric loss optimization selects solvents for microwave coupling: Ethylene glycol (tan δ=1.35) heats rapidly to 150°C in <2 min, while toluene (tan δ=0.04) requires longer irradiation [9].

Table 3: Efficiency Optimization in 1-Cyclobutyl-THIQ Synthesis

MethodConditionsTimeYield (%)ee (%)Advantage
Conventional refluxToluene, Δ, 12h12h65-Standard protocol
Microwave (sealed vial)DCE, 150°C, 300W15min92-48-fold time reduction
Solvent-free (K10 clay)Neat, 120°C30min80-No solvent waste
Enzymatic (NCS M97V)Aqueous buffer, 25°C12h7689Biocatalytic, single step

Properties

CAS Number

886759-47-3

Product Name

1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

InChI

InChI=1S/C13H17N/c1-2-7-12-10(4-1)8-9-14-13(12)11-5-3-6-11/h1-2,4,7,11,13-14H,3,5-6,8-9H2

InChI Key

BZKHQILNYWQRIO-UHFFFAOYSA-N

SMILES

C1CC(C1)C2C3=CC=CC=C3CCN2

Canonical SMILES

C1CC(C1)C2C3=CC=CC=C3CCN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.